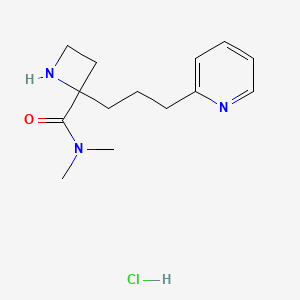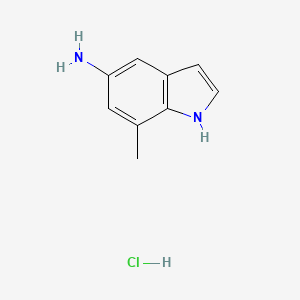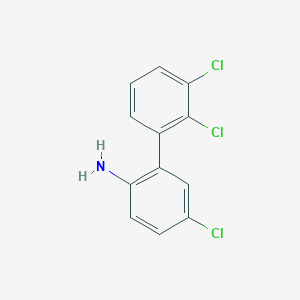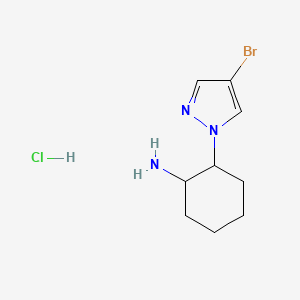
N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de N,N-dimetil-2-(3-(piridin-2-il)propil)azetidina-2-carboxamida es un compuesto sintético con una estructura molecular compleja. Se caracteriza por la presencia de un anillo de azetidina, una unidad de piridina y un grupo carboxamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de N,N-dimetil-2-(3-(piridin-2-il)propil)azetidina-2-carboxamida normalmente implica múltiples pasos. Un enfoque común es la reacción del ácido 2-(3-(piridin-2-il)propil)azetidina-2-carboxílico con N,N-dimetilamina en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y un catalizador como DMAP (4-dimetilaminopiridina). El producto resultante se trata entonces con ácido clorhídrico para obtener la sal de clorhidrato.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener rendimiento y pureza, involucrando a menudo sistemas automatizados para un control preciso de las condiciones de reacción. Se emplean etapas de purificación, como la recristalización o la cromatografía, para garantizar que el producto final cumpla las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de N,N-dimetil-2-(3-(piridin-2-il)propil)azetidina-2-carboxamida puede sufrir diversas reacciones químicas, entre las que se incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en el anillo de piridina, utilizando reactivos como los haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Principales productos formados
Oxidación: Formación de derivados de N-óxido.
Reducción: Formación de derivados de amina reducida.
Sustitución: Formación de derivados de piridina sustituidos.
Aplicaciones en investigación científica
El clorhidrato de N,N-dimetil-2-(3-(piridin-2-il)propil)azetidina-2-carboxamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como ligando en ensayos bioquímicos.
Medicina: Se explora su posible propiedad terapéutica, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(3-(pyridin-2-yl)propyl)azetidine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de N,N-dimetil-2-(3-(piridin-2-il)propil)azetidina-2-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- N,N-dimetil-2-(3-(piridin-2-il)propil)azetidina-2-carboxamida
- N,N-dimetil-2-(3-(piridin-2-il)propil)azetidina-2-carboxilato
- Sulfato de N,N-dimetil-2-(3-(piridin-2-il)propil)azetidina-2-carboxamida
Unicidad
El clorhidrato de N,N-dimetil-2-(3-(piridin-2-il)propil)azetidina-2-carboxamida es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su forma de clorhidrato mejora su solubilidad y estabilidad, haciéndolo adecuado para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H22ClN3O |
|---|---|
Peso molecular |
283.80 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(3-pyridin-2-ylpropyl)azetidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c1-17(2)13(18)14(9-11-16-14)8-5-7-12-6-3-4-10-15-12;/h3-4,6,10,16H,5,7-9,11H2,1-2H3;1H |
Clave InChI |
VTLQFCWOECXBJN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1(CCN1)CCCC2=CC=CC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)

![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)


![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)
![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
![4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B12314275.png)
![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)
